molecular formula C31H26N4O5S B2514504 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 897830-78-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide

Cat. No. B2514504
M. Wt: 566.63
InChI Key: BCGRKEGYHRNIGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where the choice of reaction and conditions can significantly affect the yield and purity of the final product. The Heck-mediated synthesis described in paper is a method that could potentially be adapted for the synthesis of the target compound. This method involves a Heck coupling reaction, which is a palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. The process described in the paper involves the synthesis of naphtho[2,1-f]isoquinolines, which share a structural motif with the benzo[de]isoquinolinyl part of the target compound. Therefore, a similar strategy could be employed for the synthesis of the target compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their physical, chemical, and biological properties. The crystallographic study reported in paper highlights the importance of conformational differences in determining the properties of molecules. Although the compounds studied are different from the target compound, the principles of conformational analysis apply. The target compound's structure likely features multiple rotatable bonds and aromatic systems, which could lead to various conformations that may affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The target compound contains several functional groups, such as sulfonamide and carbonyl groups, which are known to participate in chemical reactions. The antipyrine-like derivatives discussed in paper provide an example of how such functional groups can engage in intermolecular interactions, such as hydrogen bonding and π-interactions. These interactions are crucial in the formation of crystal packing and can also play a role in the compound's reactivity in solution or within a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The X-ray structure characterization and Hirshfeld surface analysis reported in paper for antipyrine derivatives provide insights into the solid-state structure of such compounds. The target compound's physical properties, such as solubility, melting point, and crystal structure, could be inferred from similar analyses. The chemical properties, including acidity, basicity, and reactivity, can be predicted based on the functional groups present in the molecule and their electronic effects.

Scientific Research Applications

Synthesis and Biological Activity

This compound, related to pyrazole and benzenesulfonamide derivatives, is part of a class of molecules that have been synthesized and evaluated for their potential biological activities. For example, the synthesis of pyrazole derivatives incorporating benzenesulfonamide groups has been explored for their antibacterial and antifungal activities. Such compounds show promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Hassan, 2013).

Anticancer and Anti-inflammatory Properties

The structural features of this compound suggest its potential in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Celecoxib derivatives, which share some structural similarity, have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These studies demonstrate the compound's versatility and potential efficacy in various therapeutic areas (Küçükgüzel et al., 2013).

Photoelectric Conversion and Solar Cells

Compounds with structural components similar to "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide" have been investigated for their photoelectric conversion efficiency in dye-sensitized solar cells. The research into carboxylated cyanine dyes as sensitizers suggests potential applications in improving the photoelectric properties of solar cells, indicating the broad utility of such compounds beyond biomedical applications (Wu et al., 2009).

Antimicrobial and Antioxidant Activities

Pyrazole-based sulfonamide derivatives have been synthesized and characterized for their antimicrobial and antioxidant activities. These compounds, including structures similar to the one , have demonstrated significant activity against bacterial and fungal strains, as well as free radical scavenging activity. This highlights their potential as lead compounds for the development of new antimicrobial and antioxidant agents (Badgujar et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes determining its LD50 (the dose that is lethal to 50% of the population), any potential carcinogenic effects, and precautions that need to be taken while handling it .

Future Directions

Future directions could include potential applications of the compound, such as its use in the synthesis of other compounds, its potential therapeutic uses, or its use in industrial processes .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O5S/c1-20-28(31(38)35(33(20)2)23-10-4-3-5-11-23)32-41(39,40)24-16-14-21(15-17-24)18-19-34-29(36)25-12-6-8-22-9-7-13-26(27(22)25)30(34)37/h3-17,32H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGRKEGYHRNIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide

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